molecular formula C9H6F2O3 B13526246 3-(2,5-Difluorophenyl)-2-oxopropanoic acid

3-(2,5-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13526246
M. Wt: 200.14 g/mol
InChI Key: ULZBRPLCDFOHES-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an aldehyde reacts with a ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,5-Difluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways or cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

3-(2,5-Difluorophenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F2O3. The presence of the difluorophenyl group contributes to its lipophilicity and potential binding interactions with biological targets.

Research indicates that this compound interacts with specific enzymes and receptors involved in metabolic processes. Its mechanism of action may involve:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism.
  • Binding Affinity : The difluorophenyl group enhances the compound's binding affinity to various biological targets, making it a candidate for further therapeutic exploration.

Biological Activity

Numerous studies have documented the biological activity of this compound, particularly in the following areas:

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential utility in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity Mechanism Reference
AnticancerInduces apoptosis via signaling pathway modulation
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInteracts with cytochrome P450 enzymes

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis compared to control groups. The study utilized flow cytometry to assess cell death mechanisms.
  • Inflammation Model : Another study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ULZBRPLCDFOHES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)C(=O)O)F

Origin of Product

United States

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